2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-4-32-20-12-10-19(11-13-20)26-21(30)15-29-17(3)14-16(2)22(25(29)31)24-27-23(28-33-24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTYXTBRSKHYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with a suitable β-dicarbonyl compound in the presence of a base to form the pyridine ring.
Acetamide formation: The final step involves the acylation of the pyridine derivative with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties can exhibit anticancer properties. The specific compound has been included in screening libraries targeting cancer pathways, particularly focusing on kinases and receptor ligands . Preliminary studies suggest potential efficacy against various cancer cell lines, although further investigations are required to establish its mechanisms of action.
Antimicrobial Properties
The presence of the oxadiazole ring is associated with antimicrobial activity. Compounds similar to this one have shown effectiveness against a range of pathogens, including bacteria and fungi. This suggests that the compound could be explored for developing new antimicrobial agents .
Neuroprotective Effects
Dihydropyridine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The compound's ability to modulate calcium channels may offer therapeutic benefits in neurodegenerative disorders .
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:
Case Study: Anticancer Screening
In a recent study, a library containing similar compounds was screened against various cancer cell lines. The results indicated that compounds with the same core structure exhibited significant cytotoxicity against breast and lung cancer cells . Further optimization of the side chains may enhance potency and selectivity.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related oxadiazole derivatives found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing broad-spectrum antibiotics based on this compound's structure .
Mechanism of Action
The mechanism by which 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional motifs with several pharmacologically relevant acetamides. Key comparisons include:
Key Observations :
- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The oxadiazole in the target compound may confer greater metabolic stability compared to triazole-containing analogues, as oxadiazoles are less prone to enzymatic degradation .
- Substituent Effects: The 4-ethoxyphenyl group in the target compound likely enhances membrane permeability compared to bulkier groups like 2,6-dimethylphenoxy in derivatives .
Bioactivity and Mechanism
- Anti-Exudative Activity : Analogues with sulfanyl-acetamide groups (e.g., compounds) showed 68% efficacy in reducing inflammation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s ethoxyphenyl group may improve potency by optimizing hydrophobic interactions with protein targets.
- Antimicrobial Potential: Phenoxy-substituted acetamides () demonstrated broad-spectrum activity, suggesting that the target compound’s phenyl-oxadiazole moiety could similarly disrupt microbial membranes or enzymes .
Biological Activity
The compound 2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Pyridine ring
- Oxadiazole moiety
- Acetamide group
This structural diversity contributes to its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H24N4O3 |
| Molecular Weight | 432.48 g/mol |
| CAS Number | 1040683-29-1 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. The oxadiazole and pyridine components are known to enhance the binding affinity to these targets, potentially leading to anti-inflammatory and analgesic effects.
Pharmacological Activities
Research indicates that This compound exhibits a range of biological activities:
- Anti-inflammatory Activity :
- Anticancer Potential :
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds or derivatives:
Study 1: COX Inhibition
A study focused on similar oxadiazole derivatives reported a maximum COX inhibition of 47.1% at a concentration of 20 μM . This highlights the potential of compounds with similar structures to exert anti-inflammatory effects.
Study 2: Anticancer Activity
Research on pyridine derivatives indicated that they often exhibit significant anticancer activity. For instance, compounds with similar structural motifs were tested against human colon cancer cell lines and showed IC50 values significantly lower than traditional chemotherapeutics .
Study 3: Antioxidant Properties
A comparative study on various oxadiazole-containing compounds demonstrated their ability to reduce oxidative stress markers in cellular models . This positions them as potential therapeutic agents in neurodegenerative diseases where oxidative stress plays a critical role.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyridine-oxadiazole core. Key steps include:
- Cyclocondensation of precursors under reflux with catalysts (e.g., triethylamine) in solvents like dimethylformamide (DMF).
- Acetamide coupling via nucleophilic substitution or peptide coupling reagents (e.g., HATU/DIPEA). Yield optimization requires precise temperature control (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography with gradient elution (hexane:EtOAc). Reaction progress is monitored via TLC (Rf tracking) and HPLC for intermediate purity validation .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Resolves methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm), confirming substitution patterns.
- HRMS : Validates molecular formula (C₂₄H₂₄N₄O₄) with <2 ppm mass error.
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹). X-ray crystallography may resolve 3D conformation but requires high-purity crystals grown via slow vapor diffusion .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screens include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols (IC₅₀ determination).
- Cytotoxicity profiling against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with EC₅₀ values compared to controls like doxorubicin.
- Antimicrobial disk diffusion tests (MIC/MBC) for Gram-positive/negative bacteria. Dose-response curves and statistical validation (p<0.05) are critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic substituent variation : Modify the phenyl (C-3), ethoxyphenyl (N-acetamide), or methyl groups (C-4/C-6) to assess steric/electronic effects.
- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (NAMD/GROMACS) for stability.
- In vitro-in vivo correlation : Compare enzyme inhibition data (IC₅₀) with pharmacokinetic parameters (AUC, Cmax) in rodent models .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine).
- Solubility issues : Use co-solvents (DMSO ≤0.1%) or nanoformulations to improve bioavailability.
- Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ethoxy group demethylation) .
Q. What methodologies are recommended for environmental impact assessment?
- OECD 301F biodegradation test : Monitor compound degradation in activated sludge over 28 days.
- ECOSAR modeling : Predict ecotoxicity (LC₅₀ for fish/daphnia) using QSAR models.
- Soil adsorption studies : Use batch equilibrium methods to determine Koc values, informing groundwater contamination risks .
Methodological Challenges
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based carriers.
- Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration.
- Amorphous solid dispersion : Spray-dry with PVP/VA to enhance dissolution rates .
Q. What experimental designs are robust for multi-variable optimization (e.g., synthesis and bioactivity)?
- Response Surface Methodology (RSM) : Use Box-Behnken or Central Composite Design to optimize reaction time/temperature and bioassay conditions.
- Factorial ANOVA : Statistically isolate significant variables (p<0.01) affecting yield or IC₅₀.
- High-throughput screening : Automate synthesis and testing using robotic liquid handlers for parallel experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
